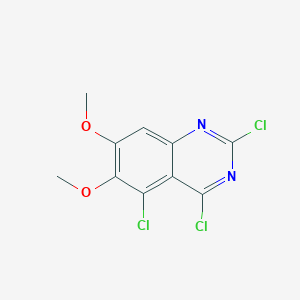
Ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. The compound features a quinoline core substituted with a trifluoromethyl group at the 2-position, a methyl group at the 4-position, and an ethyl ester at the 3-carboxylate position. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Esterification: The carboxylic acid group at the 3-position can be esterified using ethanol and a suitable catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce costs.
化学反応の分析
Types of Reactions
Ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline core can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
科学的研究の応用
Ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of Ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: This compound has a hydroxyl group at the 4-position instead of a methyl group, which can alter its chemical reactivity and biological activity.
Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate: Lacks the methyl group at the 4-position, which may affect its steric properties and interactions with molecular targets.
Ethyl 4-methylquinoline-3-carboxylate: Does not have the trifluoromethyl group, resulting in different lipophilicity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
922527-28-4 |
|---|---|
分子式 |
C14H12F3NO2 |
分子量 |
283.24 g/mol |
IUPAC名 |
ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C14H12F3NO2/c1-3-20-13(19)11-8(2)9-6-4-5-7-10(9)18-12(11)14(15,16)17/h4-7H,3H2,1-2H3 |
InChIキー |
XRWDUAYYGPNKHQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11838429.png)

![5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11838441.png)







![9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B11838514.png)
